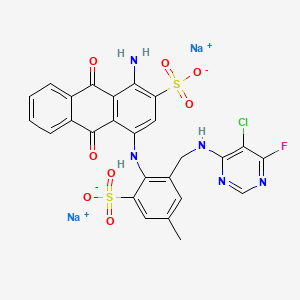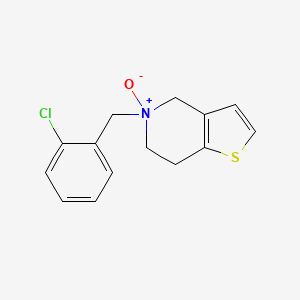
Mono(2-carboxyethyl) Phthalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(2-carboxyethyl) Phthalate-d4 is a deuterium-labeled compound with the molecular formula C11H6D4O6 and a molecular weight of 242.22. It is a metabolite of Di-n-pentyl phthalate, which is primarily used as a plasticizer in various industrial applications . This compound is often utilized in proteomics research due to its stable isotope labeling properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-carboxyethyl) Phthalate-d4 typically involves the deuteration of Mono(2-carboxyethyl) Phthalate. This process can be achieved through various chemical reactions that incorporate deuterium atoms into the molecular structure. The reaction conditions often include the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using deuterated raw materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .
化学反応の分析
Types of Reactions
Mono(2-carboxyethyl) Phthalate-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Mono(2-carboxyethyl) Phthalate-d4 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for the quantification and identification of phthalate metabolites.
Biology: It is used in studies of metabolic pathways and enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and as a reference standard in quality control
作用機序
The mechanism of action of Mono(2-carboxyethyl) Phthalate-d4 involves its interaction with various molecular targets and pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of oxidative and dealkylated metabolites. These metabolites can interact with nuclear receptors and other cellular targets, affecting various biological processes such as cell proliferation, apoptosis, and oxidative stress .
類似化合物との比較
Mono(2-carboxyethyl) Phthalate-d4 is unique due to its stable isotope labeling, which distinguishes it from other phthalate metabolites. Similar compounds include:
Mono(2-ethylhexyl) Phthalate: A metabolite of Di(2-ethylhexyl) phthalate, commonly used as a plasticizer.
Monoethyl Phthalate: A metabolite of Diethyl phthalate, used in personal care products.
Monomethyl Phthalate: A metabolite of Dimethyl phthalate, used in insect repellents
These compounds share similar chemical structures but differ in their specific applications and biological effects.
特性
CAS番号 |
1794753-19-7 |
|---|---|
分子式 |
C11H10O6 |
分子量 |
242.219 |
IUPAC名 |
2-(2-carboxyethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D |
InChIキー |
OSXPVFSMSBQPBU-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |
同義語 |
1,2-(Benzene-d4)dicarboxylic Acid 1-(2-Carboxyethyl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-carboxyethyl) Ester; MCEP-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-](/img/structure/B586221.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)
![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)



![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)





